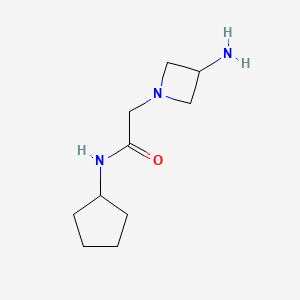

2-(3-氨基氮杂环丁烷-1-基)-N-环戊基乙酰胺

描述

“2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide” is a compound that falls under the category of azetidinones . Azetidinones are four-membered cyclic amides, also known as beta-lactams . They are highly important in organic and medicinal chemistry .

Physical And Chemical Properties Analysis

The compound is a white powder . It has a molecular weight of 397.27 . The compound is stored at a temperature of 4 degrees Celsius .科学研究应用

β-内酰胺类抗生素的合成

2-(3-氨基氮杂环丁烷-1-基)-N-环戊基乙酰胺的核心结构是β-内酰胺环,它是合成多种抗生素的关键。 这些抗生素,包括青霉素、头孢菌素和碳青霉烯类,由于它们能够抑制细菌细胞壁合成,被用于治疗细菌感染 .

绿色化学应用

β-内酰胺衍生物,包括2-(3-氨基氮杂环丁烷-1-基)-N-环戊基乙酰胺等化合物的合成,可以使用绿色化学原理实现。 已经开发出在微波照射下使用催化量的分子碘的方法,为生产这些分子提供了一种更加环保的方法 .

作用机制

2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide is believed to act as an inhibitor of certain enzymes. Specifically, it is thought to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of thymidine, a nucleotide found in DNA. By inhibiting DHFR, 2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide can prevent the synthesis of thymidine, leading to the death of cells.

Biochemical and Physiological Effects

2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide can inhibit the growth of certain cancer cells, as well as reduce inflammation in animal models. Additionally, 2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide has been shown to have antiviral activity against certain viruses, such as human immunodeficiency virus (HIV).

实验室实验的优点和局限性

2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide has several advantages for laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide in laboratory experiments. For example, it is not always possible to obtain pure samples of 2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide, and it can be difficult to accurately measure its concentration in solution.

未来方向

The potential applications of 2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide are vast, and there are many directions for future research. For example, further studies could be conducted to explore the use of 2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide as an antiviral agent, as well as to investigate its potential for use in the treatment of other diseases. Additionally, research could be conducted to explore the use of 2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide as a tool for studying enzyme-substrate interactions and for probing the binding sites of enzymes. Finally, further research could be conducted to explore the use of 2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide as a building block for the synthesis of other compounds.

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c11-8-5-13(6-8)7-10(14)12-9-3-1-2-4-9/h8-9H,1-7,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRULGBOOEXVMFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(Tetrahydro-2H-pyran-2-yloxy)benzyl]oxy}propanenitrile](/img/structure/B1487774.png)

![3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487776.png)

![4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1487779.png)

![4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487796.png)